Zolpidem-d6
Zolpidem-d6
Zolpidem-d6 (CRM) is intended for use as an internal standard for the quantification of zolpidem by GC- or LC-MS. Zolpidem, a non-benzodiazepine drug used in the treatment of insomnia, is an abused sedative. This product is intended for research and forensic applications.
Zolpidem-d6 is intended for use as an internal standard for the quantification of zolpidem by GC- or LC-MS. Zolpidem, a non-benzodiazepine drug used in the treatment of insomnia, is an abused sedative. This product is intended for research and forensic applications.
Zolpidem-d6 is intended for use as an internal standard for the quantification of zolpidem by GC- or LC-MS. Zolpidem, a non-benzodiazepine drug used in the treatment of insomnia, is an abused sedative. This product is intended for research and forensic applications. This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO17025 and Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
Zolpidem-d6 is intended for use as an internal standard for the quantification of zolpidem by GC- or LC-MS. Zolpidem, a non-benzodiazepine drug used in the treatment of insomnia, is an abused sedative. This product is intended for research and forensic applications.
Zolpidem-d6 is intended for use as an internal standard for the quantification of zolpidem by GC- or LC-MS. Zolpidem, a non-benzodiazepine drug used in the treatment of insomnia, is an abused sedative. This product is intended for research and forensic applications. This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO17025 and Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
Brand Name:
Vulcanchem
CAS No.:
959605-90-4
VCID:
VC0114783
InChI:
InChI=1S/C19H21N3O/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19/h5-10,12H,11H2,1-4H3/i3D3,4D3
SMILES:
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C
Molecular Formula:
C19H21N3O
Molecular Weight:
313.4 g/mol
Zolpidem-d6
CAS No.: 959605-90-4
Cat. No.: VC0114783
Molecular Formula: C19H21N3O
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Zolpidem-d6 (CRM) is intended for use as an internal standard for the quantification of zolpidem by GC- or LC-MS. Zolpidem, a non-benzodiazepine drug used in the treatment of insomnia, is an abused sedative. This product is intended for research and forensic applications. Zolpidem-d6 is intended for use as an internal standard for the quantification of zolpidem by GC- or LC-MS. Zolpidem, a non-benzodiazepine drug used in the treatment of insomnia, is an abused sedative. This product is intended for research and forensic applications. Zolpidem-d6 is intended for use as an internal standard for the quantification of zolpidem by GC- or LC-MS. Zolpidem, a non-benzodiazepine drug used in the treatment of insomnia, is an abused sedative. This product is intended for research and forensic applications. This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO17025 and Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support. |
|---|---|
| CAS No. | 959605-90-4 |
| Molecular Formula | C19H21N3O |
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-bis(trideuteriomethyl)acetamide |
| Standard InChI | InChI=1S/C19H21N3O/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19/h5-10,12H,11H2,1-4H3/i3D3,4D3 |
| Standard InChI Key | ZAFYATHCZYHLPB-LIJFRPJRSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C)C([2H])([2H])[2H] |
| SMILES | CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C |
| Appearance | A 100 µg/ml or 1 mg/ml solution in methanol |
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